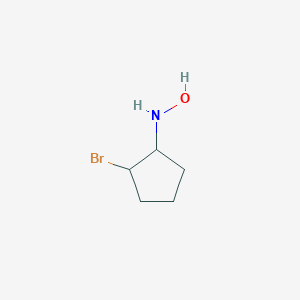
N-(2-bromocyclopentyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromocyclopentyl)hydroxylamine, also known as BCH, is a chemical compound that has been used in scientific research for various purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-bromocyclopentyl)hydroxylamine has been used in various scientific research studies, including as a tool for studying the role of nitric oxide (NO) in biological systems. N-(2-bromocyclopentyl)hydroxylamine is a selective inhibitor of the NO synthase (NOS) enzyme, which is responsible for the production of NO. By inhibiting NOS, N-(2-bromocyclopentyl)hydroxylamine can be used to investigate the effects of NO on various physiological processes.
Wirkmechanismus
N-(2-bromocyclopentyl)hydroxylamine inhibits NOS by binding to the enzyme's heme group, which is essential for its activity. This binding prevents the conversion of L-arginine to NO, thereby reducing the production of NO in the body.
Biochemical and Physiological Effects:
N-(2-bromocyclopentyl)hydroxylamine has been shown to have various biochemical and physiological effects in scientific research studies. For example, N-(2-bromocyclopentyl)hydroxylamine has been found to reduce blood pressure in animal models, likely due to its inhibitory effect on NOS. Additionally, N-(2-bromocyclopentyl)hydroxylamine has been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromocyclopentyl)hydroxylamine in scientific research is its selectivity for NOS, which allows researchers to investigate the effects of NO specifically. However, one limitation of using N-(2-bromocyclopentyl)hydroxylamine is its relatively low potency compared to other NOS inhibitors. Additionally, N-(2-bromocyclopentyl)hydroxylamine can be difficult to synthesize and has a short half-life in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromocyclopentyl)hydroxylamine. One area of interest is investigating the therapeutic potential of N-(2-bromocyclopentyl)hydroxylamine in diseases such as arthritis and hypertension. Additionally, further studies are needed to better understand the mechanism of action of N-(2-bromocyclopentyl)hydroxylamine and its effects on other physiological processes. Finally, researchers may explore the development of more potent and selective NOS inhibitors based on the structure of N-(2-bromocyclopentyl)hydroxylamine.
Synthesemethoden
N-(2-bromocyclopentyl)hydroxylamine can be synthesized through a reaction between cyclopentene and N-bromoacetamide, followed by hydrolysis with hydroxylamine. The yield of N-(2-bromocyclopentyl)hydroxylamine can be improved by using a solvent such as ethanol or acetic acid.
Eigenschaften
CAS-Nummer |
134409-56-6 |
|---|---|
Produktname |
N-(2-bromocyclopentyl)hydroxylamine |
Molekularformel |
C5H10BrNO |
Molekulargewicht |
180.04 g/mol |
IUPAC-Name |
N-(2-bromocyclopentyl)hydroxylamine |
InChI |
InChI=1S/C5H10BrNO/c6-4-2-1-3-5(4)7-8/h4-5,7-8H,1-3H2 |
InChI-Schlüssel |
JWGAOUTWVKILJP-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)Br)NO |
Kanonische SMILES |
C1CC(C(C1)Br)NO |
Synonyme |
Cyclopentanamine, 2-bromo-N-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




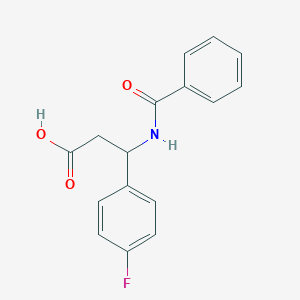
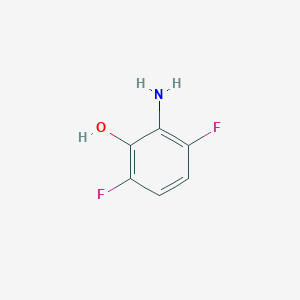
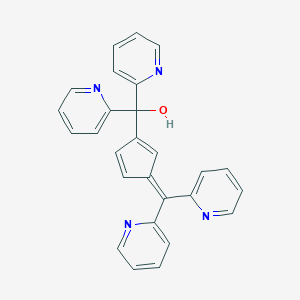
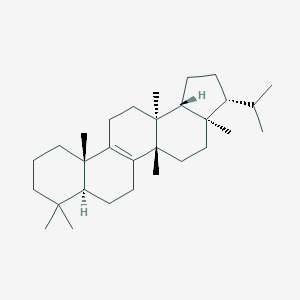
![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)

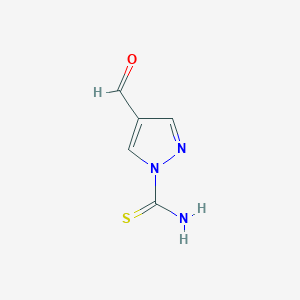


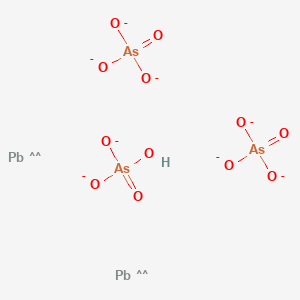
![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)
![5-fluoro-1H-benzo[d]imidazole](/img/structure/B157962.png)
